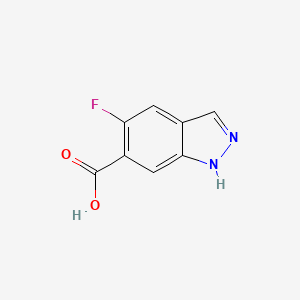

1H-Indazole-6-carboxylic acid, 5-fluoro-

Description

Contextual Significance of Indazole Heterocycles in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. bldpharm.comnih.gov This structure is a core component in numerous compounds that exhibit a wide array of biological and pharmaceutical activities. sigmaaldrich.com The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a frequent subject of investigation and a foundational structure in drug development. nih.gov

The significance of the indazole motif is underscored by its presence in several commercially successful pharmaceuticals. These drugs leverage the unique structural and electronic properties of the indazole core to interact with specific biological targets, demonstrating efficacy in various therapeutic areas. The versatility of the indazole ring allows it to serve as a versatile synthon for creating even more complex heterocyclic systems. bldpharm.com Its derivatives have been extensively studied and are recognized for a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govuni.lu

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

| Niraparib | Anticancer (PARP inhibitor) nih.gov |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) nih.gov |

| Bendazac | Anti-inflammatory (NSAID) moldb.com |

| Granisetron | Antiemetic (5-HT3 receptor antagonist) |

| Axitinib | Anticancer (Tyrosine kinase inhibitor) |

This table contains a selection of drugs where the indazole structure is a key feature.

Rationale for Dedicated Investigation of 1H-Indazole-6-carboxylic acid, 5-fluoro-

The specific compound, 1H-Indazole-6-carboxylic acid, 5-fluoro-, is a functionalized indazole that holds considerable interest as a chemical building block for synthesizing more complex molecules, particularly in the realm of drug discovery. The rationale for its investigation stems from the strategic combination of its three key structural features: the indazole core, the fluorine substituent, and the carboxylic acid group.

The Indazole Scaffold : As established, this core structure is a well-validated pharmacophore associated with diverse biological activities. bldpharm.comnih.gov

The Carboxylic Acid Group : The carboxylic acid at the 6-position is a highly versatile chemical handle. It allows for straightforward chemical modifications, such as the formation of amides or esters. This is a crucial feature for developing libraries of related compounds to explore structure-activity relationships (SAR) during a drug discovery campaign. ambeed.com

The Fluorine Atom : The introduction of a fluorine atom onto a drug candidate is a widely used strategy in modern medicinal chemistry. acs.orgnih.gov Fluorination can profoundly and beneficially alter a molecule's properties by enhancing metabolic stability (by blocking sites of metabolism), increasing binding affinity to target proteins, and modifying acidity (pKa) and membrane permeability. acs.orgnih.govresearchgate.netresearchgate.net The presence of fluorine on the indazole ring is a feature in several potent bioactive compounds. nih.govchembk.com

Therefore, 1H-Indazole-6-carboxylic acid, 5-fluoro- is not typically an end-product itself, but rather a valuable starting material or intermediate. Its structure is purpose-built for researchers to create novel derivatives for biological screening.

Table 2: Chemical Properties of 1H-Indazole-6-carboxylic acid, 5-fluoro-

| Property | Value | Source |

| CAS Number | 101495-01-6 | moldb.com |

| Molecular Formula | C₈H₅FN₂O₂ | moldb.com |

| Molecular Weight | 180.14 g/mol | moldb.com |

This table presents key identifiers and physical properties of the title compound.

Current State of Research on Functionalized Indazole Scaffolds: A Concise Overview

Current research on indazole scaffolds is vibrant and largely focused on the development of novel synthetic methods to functionalize the indazole ring at various positions. The goal is to generate molecular diversity for the discovery of new therapeutic agents. moldb.com

A significant area of research involves the direct C-H functionalization of the indazole core. sigmaaldrich.com These methods are considered highly atom-economical and allow for the introduction of new substituents onto the ring without pre-functionalization, streamlining the synthesis of novel derivatives. chembk.com The C-3 position of the 1H-indazole ring is a particularly common site for modification, with numerous cross-coupling reactions, such as the Suzuki-Miyaura coupling, being employed to attach various aryl or alkyl groups. Such modifications have been shown to be critical for the biological activity of certain kinase inhibitors.

Furthermore, research extends to the synthesis of indazole-based compounds with specific functionalities designed for targeted applications. For instance, indazole-3-carboxylic acid derivatives are explored as non-steroidal, anti-spermatogenic agents. bldpharm.com The creation of extensive libraries of N-substituted and C-substituted indazoles allows for high-throughput screening against a multitude of biological targets, leading to the identification of new lead compounds for treating a wide range of diseases, from cancer to neurodegenerative disorders. sigmaaldrich.comuni.lu

Table 3: Common Functionalization Strategies for the Indazole Nucleus

| Reaction Type | Targeted Position(s) | Purpose |

| N-Alkylation/Arylation | N-1, N-2 | Modulate solubility, cell permeability, and target engagement |

| C-3 Halogenation | C-3 | Introduce a reactive handle for cross-coupling reactions |

| Suzuki-Miyaura Coupling | C-3, C-5, etc. | Form C-C bonds to introduce aryl or heteroaryl groups |

| Amide Coupling | Carboxylic Acid Moiety | Create large libraries of amide derivatives for SAR studies ambeed.com |

| Direct C-H Functionalization | Various C-H bonds | Efficiently add complexity and explore new chemical space sigmaaldrich.comchembk.com |

This table summarizes key synthetic methodologies used to create diverse indazole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRLGFMHAYIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1h Indazole 6 Carboxylic Acid, 5 Fluoro and Its Derivatives

Retrosynthetic Disconnection Strategies for 1H-Indazole-6-carboxylic acid, 5-fluoro-

Retrosynthetic analysis of 1H-Indazole-6-carboxylic acid, 5-fluoro- suggests several logical bond disconnections to identify viable starting materials. The core indazole ring is typically formed last or in a penultimate step.

A primary disconnection strategy involves breaking the N-N and C-N bonds of the pyrazole (B372694) moiety. This leads back to a suitably substituted 2-aminobenzaldehyde (B1207257) or a related derivative. For the target molecule, this precursor would be a 2-amino-4-fluoro-5-formylbenzoic acid derivative, which is a complex starting material.

A more common and powerful approach is the intramolecular cyclization of a precursor that already contains the key benzene (B151609) ring substituents. Common retrosynthetic disconnections for the indazole ring itself include:

Jacobson Indazole Synthesis & Variants : This involves the cyclization of 2-hydrazinyl-aryl ketones or aldehydes. The retrosynthetic precursor would be derived from a substituted phenylhydrazine.

Transition-Metal-Catalyzed C-H Amination/Annulation : This modern approach disconnects a C-N bond, leading back to precursors like N-arylhydrazones or azobenzenes. researchgate.net For the target molecule, a key precursor could be a hydrazone derived from a 4-fluoro-5-substituted-2-halobenzaldehyde.

[3+2] Cycloaddition Reactions : This strategy disconnects the ring to an aryne and a diazo compound. organic-chemistry.org The precursor would be an o-(trimethylsilyl)aryl triflate, such as one derived from 4-fluoro-5-carboxy-2-bromophenol.

The choice of disconnection is heavily influenced by the desired substitution pattern, with strategies often revolving around the commercial availability and reactivity of appropriately functionalized benzene rings.

Development and Optimization of Regioselective Pathways to 1H-Indazole-6-carboxylic acid, 5-fluoro-

The regioselective construction of the 5-fluoro-1H-indazole-6-carboxylic acid framework is a multi-step process where the sequence of introducing each functional group is critical.

Transition Metal-Catalyzed Approaches to the Indazole Core

Transition metal catalysis has become a cornerstone of modern heterocyclic synthesis, providing efficient and selective routes to the indazole core. benthamdirect.combohrium.com These methods often offer milder conditions and broader functional group tolerance compared to classical named reactions. researchgate.net

Palladium, copper, rhodium, and cobalt are frequently employed catalysts. researchgate.netsamipubco.com

Palladium-catalyzed reactions : Intramolecular amination of aryl halides is a widely used method. samipubco.com A potential route to the target compound could involve the Pd-catalyzed intramolecular C-H amination of an aminohydrazone. nih.gov

Copper-catalyzed reactions : Copper catalysts are effective for cyclization reactions, such as the coupling of 2-bromoaryl oxime acetates with amines or the cyclization of o-haloaryl N-tosylhydrazones. nih.gov A one-pot, three-component reaction using a copper(I) oxide nanoparticle catalyst has been developed for synthesizing 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Rhodium and Cobalt-catalyzed reactions : These metals are often used in C-H activation/annulation sequences. For instance, Rh(III) can catalyze the cyclization of azobenzenes with α-keto aldehydes to form 3-acylated-2H-indazoles. nih.gov

The selection of the catalyst and ligand system is crucial for controlling regioselectivity and achieving high yields.

Table 1: Comparison of Transition Metal-Catalyzed Methods for Indazole Synthesis

| Catalyst System | Precursor Type | Reaction Type | Key Advantages |

| Palladium (e.g., Pd(OAc)₂) | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | Good yields, applicable to 2-aryl-2H-indazoles. organic-chemistry.org |

| Copper (e.g., CuBr₂, Cu₂O) | o-Haloaryl N-Tosylhydrazones | Cyclization | Efficient, can be done in one-pot multicomponent reactions. nih.govorganic-chemistry.org |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Azobenzenes | C-H Activation/Annulation | Access to 3-functionalized indazoles. nih.gov |

| Cobalt (e.g., Co(III)/Cu(II)) | Imidates and Nitrosobenzenes | C-H Activation/Annulation | Functional flexibility and structural complexity. researchgate.net |

Green Chemistry Principles in 1H-Indazole-6-carboxylic acid, 5-fluoro- Synthesis

Recent research has focused on incorporating green chemistry principles into indazole synthesis to reduce environmental impact. benthamdirect.combohrium.com This includes the use of eco-friendly solvents, alternative energy sources, and natural catalysts.

Green Solvents : Polyethylene (B3416737) glycol (PEG) has been used as a green and reusable solvent for the synthesis of indazole derivatives. organic-chemistry.orgresearchgate.net Water is another green solvent used, for instance, in the metal-free fluorination of 2H-indazoles. organic-chemistry.org

Alternative Energy Sources : Ultrasound irradiation has been shown to afford good yields in shorter reaction times compared to conventional methods. researchgate.net

Natural Catalysts : Lemon peel powder has been successfully employed as a natural, efficient, and green catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate. researchgate.net

Atom Economy : Transition-metal-catalyzed C–H functionalization is an attractive approach due to its high atom economy and the use of readily available starting materials. researchgate.net

These greener methods offer benefits such as reduced reaction times, higher yields, simple experimental procedures, and lower costs. samipubco.com

Chemo- and Regioselective Functionalization at C-5 Position (Fluoro-Substituent)

Introducing the fluorine atom at the C-5 position requires high regioselectivity. This can be achieved in two main ways: by starting with a pre-fluorinated benzene derivative or by direct fluorination of the indazole ring.

Using Fluorinated Precursors : A common strategy is to start with a commercially available fluorinated benzene derivative, such as 2,3-difluorobenzoic acid or a similar compound where the fluorine is correctly positioned relative to other functional groups that will guide the indazole ring formation. researchgate.net

Direct Fluorination : Direct C-H fluorination of the indazole ring is a more advanced approach. N-Fluorobenzenesulfonimide (NFSI) has been reported as an efficient reagent for the metal-free fluorination of 2H-indazoles in water, providing direct access to fluorinated derivatives. organic-chemistry.org The challenge lies in controlling the regioselectivity to target the C-5 position specifically.

Strategic Introduction of the Carboxylic Acid Functionality at C-6 Position

From a Pre-functionalized Precursor : A reliable method is to begin with a starting material that already contains a group at the C-6 position that can be converted to a carboxylic acid. For example, a bromo- or methyl-substituted precursor can be used. The bromo group can be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with CO₂, or through palladium-catalyzed carbonylation. A methyl group can be oxidized to a carboxylic acid. researchgate.net

Direct Carboxylation : While more challenging, direct C-H carboxylation of the indazole ring at the C-6 position could be envisioned using organometallic reagents or photocatalysis, although this is less commonly reported for this specific position. A reported method for synthesizing indazole-3-carboxamides involves protecting the indazole, using n-butyl lithium to introduce a CO₂ group at the 3-position, and then coupling with amines. derpharmachemica.com A similar strategy could potentially be adapted for the C-6 position if regioselectivity can be controlled.

Derivatization Strategies for 1H-Indazole-6-carboxylic acid, 5-fluoro-

Once synthesized, 1H-Indazole-6-carboxylic acid, 5-fluoro- serves as a versatile intermediate for creating a library of derivatives. The primary sites for derivatization are the carboxylic acid group and the N-1 position of the indazole ring.

Derivatization of the Carboxylic Acid : The carboxylic acid at C-6 is readily converted into other functional groups.

Amide Formation : Coupling with various primary or secondary amines using standard peptide coupling reagents (e.g., HOBT, EDC.HCl, TBTU) yields a wide range of N-substituted 1H-indazole-6-carboxamides. derpharmachemica.comnih.govacs.org This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Ester Formation : Reaction with alcohols under acidic conditions (Fischer-Speier esterification) or via the acid chloride provides the corresponding esters. nih.govnih.gov

Derivatization of the Indazole Nitrogen : The N-1 position of the indazole ring can be functionalized through various reactions.

N-Alkylation/Acylation : Nucleophilic substitution reactions with halo-esters or other alkyl halides, typically in the presence of a base, can introduce alkyl chains at the N-1 (and often N-2) position. nih.gov Selective N-1 acylation can be achieved electrochemically by reducing the indazole to an anion before reacting with an acid anhydride. organic-chemistry.org

Table 2: Common Derivatization Reactions of Indazole Carboxylic Acids

| Reaction Site | Reagents | Product Type | Purpose |

| C-6 Carboxylic Acid | Amines, Coupling Agents (EDC, HOBT) | Amides | Explore SAR, improve biological properties. derpharmachemica.com |

| C-6 Carboxylic Acid | Alcohols, Acid Catalyst | Esters | Prodrug strategies, modify solubility. nih.gov |

| N-1 Position | Alkyl Halides, Base | N-1 Alkyl Indazoles | Modulate physicochemical and biological properties. nih.gov |

| N-1 Position | Acid Anhydrides, Electrochemical Reduction | N-1 Acyl Indazoles | Introduce diverse functional groups. organic-chemistry.org |

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety at the C6 position of the indazole ring is a versatile handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of 5-fluoro-1H-indazole-6-carboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. nih.gov For more sensitive substrates, milder conditions may be required, such as using coupling agents or converting the carboxylic acid to a more reactive acyl chloride intermediate before introducing the alcohol. The synthesis of ester intermediates is often a key step toward producing other functional groups. mdpi.com

Amidation: The formation of amides from 5-fluoro-1H-indazole-6-carboxylic acid is a critical transformation for generating compounds with diverse biological activities. This reaction typically involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine. A variety of coupling agents have been developed to facilitate this process under mild conditions, ensuring high yields and compatibility with a wide range of functional groups. lookchemmall.com For instance, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aromatic and aliphatic carboxylic acids. lookchemmall.com The resulting amides are generally more stable than corresponding esters and can participate in different hydrogen bonding interactions, which is often crucial for target binding. nih.gov

Table 1: Common Reagents and Conditions for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat | nih.gov |

| Acyl Chloride Formation (e.g., SOCl₂), followed by Alcohol | Varies | mdpi.com | |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt, EDC) | Room Temperature, Inert Solvent (e.g., DMF, DCM) | lookchemmall.com |

| Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Base (e.g., K₂CO₃), Solvent (e.g., THF) | lookchemmall.com |

Modifications and Substitutions on the Indazole Ring System (e.g., N- and C-functionalization)

Beyond derivatization of the carboxylic acid, the indazole ring itself offers multiple sites for modification, primarily at the nitrogen atoms (N-functionalization) and the available carbon atoms (C-functionalization). The tautomerism of the indazole ring influences its reactivity and the regioselectivity of these substitutions. researchgate.net

N-Functionalization: The two nitrogen atoms of the indazole ring can be substituted, leading to 1H- or 2H-isomers, which can exhibit different biological and physical properties. researchgate.net Alkylation, such as methylation using reagents like dimethyl sulfate (B86663) or iodomethane, is a common modification. google.com Another N-functionalization strategy involves reacting the NH-indazole with aldehydes, such as formaldehyde, in an acidic solution to yield N-1-substituted derivatives like (1H-indazol-1-yl)methanol. acs.org Protecting group chemistry, for instance, using a tert-butoxycarbonyl (Boc) group, is also a critical aspect of N-functionalization, allowing for controlled synthesis and subsequent reactions at other positions. researchgate.net

C-Functionalization: Introducing substituents onto the carbon skeleton of the indazole ring is essential for exploring structure-activity relationships. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, Suzuki coupling reactions can be employed to introduce aryl or alkyl groups at specific carbon positions by reacting a halogenated indazole intermediate with a corresponding boronic acid or ester. researchgate.net This method was successfully used in the synthesis of 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, highlighting its utility for building molecular complexity. researchgate.net

Table 2: Examples of Functionalization on the Indazole Ring

| Functionalization Type | Reaction | Reagent(s) | Position(s) | Reference(s) |

|---|---|---|---|---|

| N-Functionalization | Methylation | Dimethyl sulfate or Iodomethane | N1 / N2 | google.com |

| Hydroxymethylation | Formaldehyde, HCl | N1 | acs.org | |

| Boc Protection | (Boc)₂O | N1 | researchgate.net | |

| C-Functionalization | Suzuki Coupling | Arylboronic acid, Pd catalyst | C3, C4, C7 | researchgate.net |

Enabling Technologies for Automated and Scalable Synthesis of 1H-Indazole-6-carboxylic acid, 5-fluoro-

The transition from laboratory-scale synthesis to large-scale production requires robust, efficient, and cost-effective methods. Enabling technologies, including flow chemistry and automated synthesis platforms, are increasingly being implemented to meet these demands. The goal is to develop practical and scalable routes for producing key intermediates and final active pharmaceutical ingredients. acs.orgnih.gov

A key aspect of scalable synthesis is process optimization, which involves refining reaction conditions to improve yield, enhance catalyst performance, and broaden the substrate scope. researchgate.net The development of highly efficient and expedient methods, such as those that allow for the direct use of carboxylic acids without prior activation, can significantly streamline production. acs.orgnih.gov For example, transformations that proceed through in situ generation of reactive intermediates can simplify workflows and reduce waste. acs.orgnih.gov

Iii. Computational and Theoretical Investigations of 1h Indazole 6 Carboxylic Acid, 5 Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, offering a window into its stability, reactivity, and electronic landscape.

Density Functional Theory (DFT) Studies on 1H-Indazole-6-carboxylic acid, 5-fluoro-

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, are employed to determine optimized geometries and physicochemical properties. mdpi.com In studies of N-alkylated indazole-3-carboxamides, DFT has been successfully used to analyze their geometrical optimization. For the analogous compound 1H-Indazole-6-carboxylic acid, 5-fluoro- , DFT would be instrumental in understanding how the electron-withdrawing fluorine atom at the 5-position and the carboxylic acid group at the 6-position influence the geometry and electronic distribution of the bicyclic indazole core. The fluorine atom is expected to lower the energy levels of the molecular orbitals, while the carboxylic acid group can participate in hydrogen bonding and act as a hydrogen bond donor and acceptor.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactivity and intermolecular interactions. The MEP for an indazole derivative would reveal the regions of positive and negative electrostatic potential. For 1H-Indazole-6-carboxylic acid, 5-fluoro- , the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylic acid, indicating sites for electrophilic attack and hydrogen bonding. ehu.eus The fluorine atom would also contribute to the electronegative potential in its vicinity. The hydrogen of the carboxylic acid and the N-H of the pyrazole ring would be regions of positive potential, susceptible to nucleophilic attack.

| Computational Parameter | Predicted Significance for 1H-Indazole-6-carboxylic acid, 5-fluoro- | Reference Analogues |

| Optimized Geometry (DFT) | The fluorine and carboxylic acid groups will influence bond lengths and angles of the indazole ring. | N-alkylated indazole-3-carboxamides |

| MEP Negative Potential | Located around the pyrazole nitrogens, carboxylic oxygens, and fluorine atom; sites for electrophilic attack. | 5-Fluorouracil, Indazole derivatives ehu.eus |

| MEP Positive Potential | Located at the carboxylic acid hydrogen and the pyrazole N-H; sites for nucleophilic attack. | 5-Fluorouracil ehu.eus |

| HOMO-LUMO Gap (ΔE) | A key indicator of chemical reactivity and stability, influenced by the fluoro and carboxyl substituents. | Indazole-3-carboxamide derivatives mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis of 1H-Indazole-6-carboxylic acid, 5-fluoro-

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Solvent Effects on the Conformation and Dynamics of 1H-Indazole-6-carboxylic acid, 5-fluoro-

The surrounding solvent can significantly impact the conformation and dynamics of a molecule. MD simulations in explicit solvent models (e.g., water) are used to explore these effects. For a molecule like 1H-Indazole-6-carboxylic acid, 5-fluoro- , the polar carboxylic acid group would readily interact with polar solvents like water, forming hydrogen bonds. These interactions would influence the preferred orientation of the carboxylic acid group relative to the indazole ring. Computational studies on other flexible molecules have shown that different solvents can stabilize different conformations, such as helical or β-hairpin structures in peptides. acs.org For 1H-Indazole-6-carboxylic acid, 5-fluoro- , MD simulations could reveal how the solvent shell influences its conformational flexibility and the dynamics of its functional groups.

In Silico Prediction of Potential Binding Modes and Molecular Interactions

Molecular docking and MD simulations are powerful tools for predicting how a ligand might bind to a biological target, such as a protein receptor. In numerous studies, indazole derivatives have been docked into the active sites of various enzymes, including p38α MAPK and butyrylcholinesterase. For a structurally similar compound, 5-(2,4-Difluorophenoxy)-1H-indazole-6-carboxylic acid , docking and MD simulations have been used to predict its binding mode.

For 1H-Indazole-6-carboxylic acid, 5-fluoro- , in silico docking could be used to screen potential protein targets and to hypothesize its binding orientation. The carboxylic acid group is a key feature, as it can form strong ionic interactions or hydrogen bonds with residues in a binding pocket, such as arginine or lysine. The indazole N-H group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors. The fluorine atom can participate in halogen bonds or other non-covalent interactions, potentially enhancing binding affinity. Docking studies on related indazole carboxamides have identified key interactions with amino acid residues in the active site of renal cancer receptors.

| Interaction Type | Potential Role in Binding | Functional Group |

| Hydrogen Bond Donor | Anchoring the ligand in the binding site. | Carboxylic acid (OH), Indazole (N-H) |

| Hydrogen Bond Acceptor | Orienting the ligand within the active site. | Carboxylic acid (C=O), Pyrazole Nitrogens |

| Ionic Interactions | Strong electrostatic interactions with charged residues. | Deprotonated Carboxylic Acid (carboxylate) |

| Halogen Bonding | Enhancing binding affinity and specificity. | Fluorine atom |

| π-π Stacking | Interactions with aromatic residues in the binding pocket. | Indazole ring |

Iv. Reactivity and Mechanistic Studies of 1h Indazole 6 Carboxylic Acid, 5 Fluoro

Elucidation of Reaction Mechanisms at the Indazole Core

The indazole ring is an aromatic heterocyclic system that can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atoms. The presence of the electron-withdrawing carboxylic acid group and the electronegative fluorine atom is expected to deactivate the benzene (B151609) ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution:

Electrophilic attack on the indazole ring generally occurs at the C3, C5, and C7 positions. The regioselectivity is influenced by the electronic nature of the substituents. For 1H-Indazole-6-carboxylic acid, 5-fluoro-, the 5-fluoro and 6-carboxylic acid groups deactivate the benzene portion of the ring system. Theoretical studies on substituted indazoles have shown that the electron density is highest at the C3 position of the pyrazole (B372694) ring, making it the most probable site for electrophilic attack. chim.it

Common electrophilic substitution reactions for indazoles include halogenation and nitration. chim.it For instance, bromination of 2H-indazoles can be achieved using reagents like N-bromosuccinimide (NBS), and the regioselectivity can be controlled by tuning the reaction conditions. semanticscholar.org A study on the bromination of 2H-indazoles demonstrated that mono-, di-, and tri-bromination could be achieved with high selectivity. semanticscholar.org Nitration of indazoles can also occur, often leading to substitution at various positions depending on the reaction conditions and the existing substituents. chim.it

A proposed general mechanism for electrophilic substitution at the C3 position of an indazole is depicted in the scheme below.

Scheme 1: General mechanism for electrophilic substitution at the C3 position of an indazole.

N-Alkylation:

The indazole core possesses two nitrogen atoms that can be alkylated. The regioselectivity of N-alkylation is a well-studied aspect of indazole chemistry and is influenced by the nature of the substituents, the alkylating agent, the base, and the solvent used. beilstein-journals.orgbeilstein-journals.org Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org Alkylation can lead to a mixture of N1 and N2 substituted products. Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene ring can influence the N1/N2 ratio. For example, a computational and experimental study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate showed that different conditions could selectively yield either the N1 or N2 product. beilstein-journals.org

| Reagent/Conditions | Product Ratio (N1:N2) | Reference |

| Isopropyl iodide, NaH, DMF | Mixture (N1 and N2) | beilstein-journals.org |

| Alkyl tosylates, Cs2CO3, dioxane | Predominantly N1 | beilstein-journals.org |

Table 1: Regioselectivity of N-alkylation of a substituted indazole under different conditions.

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C6 position is a versatile functional handle that can be converted into a variety of other functional groups, such as esters, amides, and alcohols. These transformations are crucial for the synthesis of derivatives with potential applications in medicinal chemistry.

Esterification:

Esterification of the carboxylic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.

Amidation:

Amide bond formation is a common transformation of carboxylic acids. This can be accomplished by activating the carboxylic acid, for example, with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of an amine. nih.govresearchgate.net This reaction is widely used in the synthesis of biologically active molecules. The general scheme for an amide coupling reaction is shown below.

Scheme 2: General scheme for amide coupling of a carboxylic acid.

Influence of the Fluoro Substituent on Aromatic Reactivity and Selectivity

The fluorine atom at the C5 position significantly influences the reactivity of the indazole ring. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density through a resonance effect (+R effect) due to its lone pairs of electrons.

The interplay of these electronic effects directs the regioselectivity of electrophilic aromatic substitution. In the case of 5-fluoro-1H-indazole-6-carboxylic acid, the strong deactivating nature of both the fluorine and carboxylic acid groups makes electrophilic substitution on the benzene ring challenging. Any electrophilic attack would likely be directed to the C7 or C4 positions, influenced by the directing effects of the existing substituents.

The presence of a fluorine atom can also impact the acidity of the N-H proton of the indazole ring and the carboxylic acid proton. The electron-withdrawing nature of fluorine would be expected to increase the acidity of these protons compared to the non-fluorinated analogue.

Furthermore, the fluorine atom can affect the mechanism of certain reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can act as a good leaving group, especially when the ring is activated by other electron-withdrawing groups. A study on the synthesis of 1-aryl-5-nitro-1H-indazoles utilized a 2-fluoro-5-nitro-substituted benzene derivative as a precursor, where the fluorine atom is displaced in an intramolecular SNAr reaction to form the indazole ring. nih.govresearchgate.net

Stereochemical Aspects of Reactions Involving 1H-Indazole-6-carboxylic acid, 5-fluoro- (if applicable)

1H-Indazole-6-carboxylic acid, 5-fluoro- is an achiral molecule. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent or catalyst is used, or if a reaction introduces a new stereocenter. For instance, if the carboxylic acid functionality is reacted with a chiral alcohol or amine, a mixture of diastereomers could be formed. Similarly, if a reaction at another position on the indazole ring creates a new chiral center, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the reaction center. As of the current literature, there are no specific studies detailing stereoselective reactions involving 1H-Indazole-6-carboxylic acid, 5-fluoro-.

Based on a comprehensive search for scientific literature and spectroscopic data, detailed experimental records for the specific compound, 1H-Indazole-6-carboxylic acid, 5-fluoro-, are not publicly available. Information regarding its complete structural assignment by high-resolution NMR, molecular weight and fragmentation analysis by mass spectrometry, or solid-state structure elucidation by X-ray crystallography could not be located.

As a result, it is not possible to provide the thorough, informative, and scientifically accurate content, including detailed research findings and data tables, as required by the specific outline for this particular molecule. Generating such an article would require access to primary research data that has either not been published or is not indexed in accessible databases.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on 1H-Indazole-6-carboxylic acid, 5-fluoro-, the requested article cannot be generated without the necessary foundational data. Information on related isomers or general methodologies would not meet the specified requirements.

Vi. Structure Activity Relationship Sar and Ligand Design Principles Involving 1h Indazole 6 Carboxylic Acid, 5 Fluoro Scaffold

Systematic Exploration of Structural Modifications on 1H-Indazole-6-carboxylic acid, 5-fluoro- and Their Biological Implications (pre-clinical, non-human context)

Systematic structural modifications of the 1H-indazole core, including the specific 5-fluoro-1H-indazole-6-carboxylic acid scaffold, have been instrumental in elucidating key interactions with biological targets and optimizing potency and selectivity. Pre-clinical investigations have revealed that even minor alterations to this scaffold can have significant biological consequences.

The indazole nucleus itself, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers several positions for substitution (N1, C3, C4, C5, C6, and C7). The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov The carboxylic acid group, particularly when at the 3- or 6-position, is often crucial for activity, frequently acting as a key interaction point with target proteins, for instance, through the formation of hydrogen bonds.

In the context of developing inhibitors for various enzymes, the 6-carboxylic acid group of the indazole scaffold can be converted to a carboxamide. This modification allows for the introduction of a wide range of substituents, enabling the exploration of different pockets within a target's active site. For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, modifications at both the 3- and 6-positions were explored. While this study did not specifically use the 5-fluoro scaffold, it highlights the importance of substitutions at these positions for biological activity. nih.gov

The fluorine atom at the 5-position is a critical modification. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the indazole ring, influence the pKa of nearby functional groups, and form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with protein residues. Furthermore, the introduction of fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of the compound.

While specific SAR studies on a series of 5-fluoro-1H-indazole-6-carboxylic acid derivatives are not extensively detailed in publicly available literature, we can infer the biological implications of modifications from related indazole series. For instance, in the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. bldpharm.com This underscores the importance of the precise positioning of functional groups on the indazole core.

A hypothetical exploration of structural modifications on the 5-fluoro-1H-indazole-6-carboxamide scaffold and their potential biological implications is presented in the table below. This is based on general principles of medicinal chemistry and SAR data from related indazole series.

| Modification on 5-fluoro-1H-indazole-6-carboxamide | Potential Biological Implication (Hypothetical) | Rationale |

| Variation of the amide substituent (R) | Modulation of potency and selectivity | The R group can be designed to interact with specific subpockets of the target protein, leading to enhanced binding affinity and selectivity against other proteins. |

| Alkylation or Arylation at N1 | Altered pharmacokinetic properties and target interactions | Substitution at the N1 position can influence the planarity of the ring system and introduce new interaction points, potentially affecting target binding and metabolic stability. |

| Substitution at C3 | Modulation of target binding and selectivity | The C3 position is another key vector for modification that can be used to probe different regions of the target's active site. |

| Replacement of the 5-fluoro group | Altered electronic properties and binding interactions | Replacing fluorine with other halogens or small alkyl groups would modify the electronic nature of the scaffold and could impact key interactions with the target. |

It is important to note that these are generalized principles, and the actual biological impact of any modification would need to be determined through empirical testing in relevant pre-clinical models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1H-Indazole-6-carboxylic acid, 5-fluoro- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

While specific QSAR studies dedicated to derivatives of 1H-Indazole-6-carboxylic acid, 5-fluoro- are not widely reported in the public domain, the general principles of QSAR are frequently applied to indazole-based scaffolds. acs.org A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. For our scaffold, this would involve synthesizing and testing a library of 5-fluoro-1H-indazole-6-carboxamide derivatives with diverse substituents.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, and fields (steric, electrostatic, hydrophobic).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For indazole derivatives, QSAR studies have revealed the importance of various descriptors in determining their biological activity. For example, in a QSAR study on neuraminidase inhibitors, which can include heterocyclic scaffolds, parameters such as hydrogen count and hydrophilicity were found to be significant in 2D QSAR models, while 3D QSAR studies highlighted the contribution of steric and hydrophobic fields. acs.org

A hypothetical QSAR model for 5-fluoro-1H-indazole-6-carboxylic acid derivatives might reveal the following:

A positive correlation with a descriptor for the hydrophobicity of the amide substituent, suggesting that a more lipophilic group in this position could enhance activity.

A negative correlation with a steric descriptor for the N1-substituent, indicating that bulky groups at this position may be detrimental to binding.

The importance of the electrostatic potential around the 5-fluoro and 6-carboxamide groups, highlighting their role in key hydrogen bonding or electrostatic interactions with the target.

Such a model would provide a quantitative framework to guide the rational design of new analogs with improved biological profiles.

Rational Design of 1H-Indazole-6-carboxylic acid, 5-fluoro- Analogs for Modulating Specific Biological Pathways (without clinical outcomes)

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. The 1H-indazole-6-carboxylic acid, 5-fluoro- scaffold is a versatile starting point for the rational design of inhibitors for various biological pathways implicated in disease, particularly in oncology.

One of the most prominent applications of indazole-based scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. dntb.gov.ua The design of PARP inhibitors often relies on mimicking the nicotinamide (B372718) moiety of the natural substrate, NAD+. The indazole carboxamide structure can effectively serve as a nicotinamide isostere, with the carboxamide group forming critical hydrogen bonds in the active site of PARP.

The rational design of PARP inhibitors based on the 5-fluoro-1H-indazole-6-carboxylic acid scaffold would involve:

Scaffold Hopping and Bioisosteric Replacement: Starting from a known PARP inhibitor, the core scaffold could be replaced with the 5-fluoro-1H-indazole-6-carboxylic acid moiety. The fluorine atom can enhance binding affinity and improve metabolic stability.

Structure-Based Design: Using the crystal structure of PARP in complex with an inhibitor, the 6-carboxamide substituent can be rationally designed to extend into and interact with specific pockets of the active site, thereby increasing potency and selectivity. For instance, incorporating a piperazine (B1678402) ring at this position is a common strategy to improve solubility and target engagement.

Fragment-Based Design: Small chemical fragments that bind to different sites on the PARP enzyme can be identified and then linked together using the 5-fluoro-1H-indazole-6-carboxylic acid scaffold to create a high-affinity inhibitor.

Another area where the rational design of indazole derivatives has been successful is in the development of kinase inhibitors . Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

A study on 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives as MEK/RAF complex inhibitors illustrates a similar rational design approach. google.com Although the core is a benzimidazole, the principles are transferable. The 4-fluoro and 6-carboxamide groups are crucial for maintaining the desired conformation and interacting with the target kinases.

The table below outlines a hypothetical rational design strategy for developing a selective kinase inhibitor using the 5-fluoro-1H-indazole-6-carboxylic acid scaffold.

| Design Step | Action | Rationale |

| 1. Core Scaffold Selection | Utilize the 5-fluoro-1H-indazole-6-carboxylic acid scaffold. | The indazole core can act as a hinge-binder. The 5-fluoro group can enhance binding and improve drug-like properties. |

| 2. Hinge-Binding Moiety | Convert the 6-carboxylic acid to a carboxamide. | The carboxamide can form key hydrogen bonds with the kinase hinge region. |

| 3. Exploration of the Solvent-Exposed Region | Introduce various substituents on the carboxamide nitrogen. | This allows for probing interactions in the solvent-exposed region, which can contribute to selectivity. |

| 4. Targeting the Hydrophobic Pocket | Introduce a hydrophobic group at the C3 position. | This can lead to favorable van der Waals interactions in a nearby hydrophobic pocket, enhancing potency. |

This systematic, structure-guided approach enables the development of potent and selective modulators of specific biological pathways.

Design of Chemical Probes and Tools Incorporating the 1H-Indazole-6-carboxylic acid, 5-fluoro- Moiety for Target Engagement Studies

Chemical probes are small-molecule tools designed to selectively interact with a specific protein target, enabling the study of its biological function in a cellular or in vivo context. The development of a chemical probe based on the 1H-Indazole-6-carboxylic acid, 5-fluoro- scaffold requires careful consideration of its structure to ensure it retains high potency and selectivity for its intended target while incorporating a feature for detection or manipulation.

The key components of a chemical probe are:

A selective ligand: A molecule that binds with high affinity and selectivity to the target of interest. In this case, this would be an optimized derivative of 5-fluoro-1H-indazole-6-carboxylic acid.

A linker: A chemical chain that connects the ligand to a reporter tag. The linker must be attached at a position on the ligand that does not interfere with its binding to the target.

A reporter tag: A group that allows for the detection or isolation of the probe-target complex. Common tags include fluorophores, biotin, or photo-affinity labels.

The design of a chemical probe based on the 5-fluoro-1H-indazole-6-carboxylic acid scaffold would begin with a well-characterized inhibitor derived from this scaffold. A crucial step is to identify a "vector" for linker attachment. This is a position on the inhibitor where a linker can be attached without significantly diminishing its binding affinity. This is often determined through co-crystal structures of the inhibitor bound to its target or through detailed SAR studies.

For a 5-fluoro-1H-indazole-6-carboxamide based inhibitor, a potential attachment point for a linker could be a substituent on the amide nitrogen, provided this group is solvent-exposed and not involved in critical binding interactions.

Hypothetical Design of a Biotinylated Chemical Probe for a Target Kinase:

| Component | Design Element | Rationale |

| Ligand | An optimized 5-fluoro-1H-indazole-6-carboxamide derivative with high affinity for the target kinase. | The indazole core provides the hinge-binding interactions, and the substituents are optimized for potency and selectivity. |

| Linker Attachment Point | A non-critical, solvent-exposed position on the amide substituent. | This minimizes disruption of the ligand's binding to the kinase active site. |

| Linker | A short polyethylene (B3416737) glycol (PEG) chain. | The PEG linker provides flexibility and hydrophilicity, reducing non-specific binding. |

| Reporter Tag | Biotin. | Biotin has a very high affinity for streptavidin, allowing for the efficient pull-down and enrichment of the probe-target complex for subsequent identification and analysis by techniques like mass spectrometry. |

Once synthesized, the chemical probe's activity would be validated to ensure it still binds to the target with high affinity. It could then be used in cellular thermal shift assays (CETSA) to confirm target engagement in living cells or in pull-down experiments to identify the target protein from a complex biological sample. Such chemical probes are invaluable tools for target validation and for elucidating the biological roles of proteins in health and disease.

Vii. Role of 1h Indazole 6 Carboxylic Acid, 5 Fluoro in Chemical Biology and Advanced Materials Conceptual and Methodological Focus

1H-Indazole-6-carboxylic acid, 5-fluoro- as a Privileged Scaffold in Combinatorial Library Synthesis

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets with high affinity. nih.govmdpi.comresearchgate.net This characteristic makes it an ideal starting point for the construction of combinatorial libraries—large collections of structurally related compounds—to accelerate drug discovery. nih.gov The derivatization of 1H-Indazole-6-carboxylic acid, 5-fluoro- allows for the systematic exploration of chemical space around this privileged core.

The carboxylic acid group at the 6-position is a key functional handle for combinatorial diversification. It can be readily converted into a wide array of amides, esters, and other functional groups through well-established synthetic methodologies. mdpi.comnih.govnih.gov For instance, coupling with a diverse set of amines can generate a large library of carboxamide derivatives. ebi.ac.ukacs.org Each new substituent introduced can probe different interactions within a biological target's binding site, potentially leading to the discovery of potent and selective modulators of protein function.

A conceptual workflow for utilizing 1H-Indazole-6-carboxylic acid, 5-fluoro- in combinatorial synthesis is outlined below:

| Step | Description | Key Methodologies |

| 1. Scaffold Preparation | Synthesis of the core 1H-Indazole-6-carboxylic acid, 5-fluoro- building block. | Standard heterocyclic synthesis routes. |

| 2. Library Design | Selection of diverse building blocks (e.g., amines, alcohols) to be coupled to the carboxylic acid. | Computational tools for diversity analysis. |

| 3. Parallel Synthesis | High-throughput synthesis of the library of derivatives. | Automated synthesis platforms, solution-phase or solid-phase synthesis. |

| 4. Purification & Characterization | Purification of the library members and confirmation of their identity and purity. | High-performance liquid chromatography (HPLC), mass spectrometry (MS). |

| 5. Biological Screening | Testing the library against a panel of biological targets. | High-throughput screening (HTS) assays. |

Application in Target Identification and Validation Strategies (in vitro/in silico focus)

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology. nih.govresearchgate.netnih.gov 1H-Indazole-6-carboxylic acid, 5-fluoro- and its derivatives can be powerful tools in both in vitro and in silico target identification and validation strategies.

In vitro Approaches:

Libraries of compounds derived from 1H-Indazole-6-carboxylic acid, 5-fluoro- can be screened against panels of purified enzymes or receptors in biochemical assays to identify direct binders. For example, given that many indazole derivatives are known to be kinase inhibitors, a library could be screened against a kinome panel to identify novel kinase targets. nih.gov

Furthermore, derivatives of this compound can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to create chemical probes. These probes can be used in cell lysates or living cells to covalently label their binding partners, which can then be identified using proteomic techniques.

In silico Approaches:

Computational methods play a crucial role in modern target identification, a process often referred to as "target fishing" or "reverse screening". nih.govresearchgate.netnih.gov A known bioactive molecule, such as a hit compound from a screen, can be computationally docked against a database of protein structures to predict potential binding partners. The predicted interactions can then be validated experimentally.

The structure of 1H-Indazole-6-carboxylic acid, 5-fluoro- provides distinct features for molecular modeling:

Hydrogen Bond Donors/Acceptors: The indazole ring system and the carboxylic acid group offer multiple sites for hydrogen bonding interactions with a protein target.

Aromatic System: The bicyclic core allows for π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Fluorine Atom: The fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the protein.

Pharmacophore modeling is another powerful in silico technique where the essential 3D arrangement of chemical features required for biological activity is defined. semanticscholar.org By analyzing a set of active indazole derivatives, a pharmacophore model can be generated and used to screen virtual compound libraries or predict the activity of new designs.

Integration of 1H-Indazole-6-carboxylic acid, 5-fluoro- into Fragment-Based Ligand Design (FBLD)

Fragment-based ligand design (FBLD) has emerged as a powerful and efficient method for lead discovery. nih.govdntb.gov.ua This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The binding of these fragments is then optimized, often by growing or linking them, to generate more potent lead compounds. nih.gov

The indazole scaffold is a well-established fragment in FBLD, particularly in the development of kinase inhibitors. nih.gov 1H-Indazole-6-carboxylic acid, 5-fluoro- is an attractive fragment due to its desirable physicochemical properties and its potential for straightforward chemical elaboration.

Conceptual Steps in FBLD using 1H-Indazole-6-carboxylic acid, 5-fluoro-:

| Step | Description | Key Techniques |

| 1. Fragment Screening | Screening a library of fragments, including 1H-Indazole-6-carboxylic acid, 5-fluoro-, for binding to the target protein. | X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR). |

| 2. Hit Validation | Confirming the binding of the fragment and determining its binding mode and affinity. | Biophysical techniques, structural biology. |

| 3. Fragment Evolution | Growing the fragment by adding new chemical functionalities to improve potency and selectivity. The carboxylic acid at the 6-position is an ideal point for such elaboration. | Structure-guided design, synthetic chemistry. |

| 4. Fragment Linking | If two different fragments bind to adjacent sites on the protein, they can be chemically linked together to create a larger, higher-affinity molecule. | Computational modeling, synthetic chemistry. |

The fluorine atom can provide a valuable spectroscopic marker in NMR-based screening methods (¹⁹F-NMR), allowing for sensitive detection of fragment binding.

Potential Applications as a Molecular Building Block for Functional Materials

The unique structural and electronic properties of 1H-Indazole-6-carboxylic acid, 5-fluoro- also make it a promising candidate for the construction of advanced functional materials.

Optoelectronic Materials:

Fluorinated aromatic compounds are of great interest in the field of organic electronics due to their tunable electronic properties and improved stability. The indazole ring system is a conjugated aromatic structure, and the presence of the fluorine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific light-absorbing or emitting properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or incorporating it into larger polymeric structures.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.govyoutube.com These materials can exhibit high porosity and have applications in gas storage, separation, and catalysis. 1H-Indazole-6-carboxylic acid, 5-fluoro- is an excellent candidate for a linker in MOF synthesis. The carboxylic acid group can coordinate to metal centers, while the indazole ring provides a rigid structural element. mdpi.comresearchgate.netugr.es

The fluorine atom can impart specific properties to the resulting MOF, such as increased hydrophobicity, which can be advantageous for certain applications like the separation of gases in the presence of moisture. researchgate.netnih.govnih.gov Furthermore, the photoluminescent properties of the indazole core can be retained or even enhanced upon incorporation into a MOF, leading to the development of novel luminescent sensors or other light-emitting materials. mdpi.comresearchgate.netugr.es

| Material Class | Potential Application | Role of 1H-Indazole-6-carboxylic acid, 5-fluoro- |

| Optoelectronic Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Fluorinated aromatic building block to tune electronic properties and enhance stability. |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing | Rigid, fluorinated linker with a metal-coordinating group. researchgate.netnih.govyoutube.comnih.gov |

Viii. Future Directions and Research Opportunities

Development of Novel Synthetic Approaches for Complex 1H-Indazole-6-carboxylic acid, 5-fluoro- Architectures

While established methods for the synthesis of the basic 1H-Indazole-6-carboxylic acid, 5-fluoro- scaffold exist, a significant future direction lies in the development of more sophisticated and efficient synthetic strategies to create complex derivatives. benthamscience.comnih.gov The goal is to generate molecular diversity for biological screening and to construct intricate architectures that can engage with biological targets in highly specific ways.

Future synthetic endeavors will likely focus on:

Transition-Metal-Catalyzed C-H Functionalization : This powerful technique allows for the direct introduction of new functional groups onto the indazole core or its fused benzene (B151609) ring without the need for pre-functionalized starting materials. nih.govbits-pilani.ac.in Research will likely explore the use of catalysts based on rhodium, palladium, and copper to regioselectively introduce alkyl, aryl, and other groups to the 1H-Indazole-6-carboxylic acid, 5-fluoro- backbone. nih.govnih.gov Such methods offer an atom-economical route to novel analogues. nih.gov

Multi-component Reactions (MCRs) : MCRs, which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. benthamscience.com Developing novel MCRs that incorporate the 5-fluoro-1H-indazole-6-carboxylic acid core could rapidly generate libraries of diverse compounds for high-throughput screening.

Photoredox Catalysis and Electrochemistry : These "green chemistry" approaches offer mild and environmentally friendly alternatives to traditional synthetic methods. nih.gov Future work could involve leveraging light or electricity to drive unique transformations of the 1H-Indazole-6-carboxylic acid, 5-fluoro- scaffold, leading to the formation of novel chemical entities.

Late-Stage Functionalization : The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Research into late-stage C-H functionalization specific to the fluorinated indazole core will enable the rapid diversification of advanced intermediates, accelerating the drug discovery process.

A summary of emerging synthetic strategies applicable to indazole derivatives is presented below:

| Synthetic Strategy | Catalyst/Reagent Example | Potential Application for 1H-Indazole-6-carboxylic acid, 5-fluoro- | Reference |

| C-H Activation/Annulation | Rhodium/Copper Catalyst | Construction of fused polycyclic systems. | nih.gov |

| C-H Amination | Palladium Catalyst | Introduction of diverse amine functionalities. | nih.gov |

| Oxidative Benzannulation | Pd(OAc)₂ | Formation of complex benzo-fused indazoles. | nih.gov |

| Microwave-Assisted Annulation | Rhodium(III) Catalyst | Rapid and regioselective synthesis of fused chromenes. | researchgate.net |

Expansion of Computational Methodologies for Predictive Modeling of 1H-Indazole-6-carboxylic acid, 5-fluoro- Interactions

Computational chemistry plays an increasingly vital role in modern drug discovery. For 1H-Indazole-6-carboxylic acid, 5-fluoro-, future research will heavily rely on the expansion and refinement of computational models to predict its biological behavior and guide the design of new, more potent and selective derivatives. samipubco.comlongdom.org

Key opportunities in this area include:

Enhanced Molecular Docking and Scoring Functions : Improving the accuracy of molecular docking simulations to better predict the binding poses and affinities of 5-fluoro-1H-indazole-6-carboxylic acid derivatives within the active sites of various protein targets. samipubco.comresearchgate.net This includes developing more sophisticated scoring functions that can accurately account for the specific interactions involving the fluorine atom, such as hydrogen bonding and halogen bonding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing robust 2D and 3D-QSAR models to establish a quantitative link between the structural features of 1H-Indazole-6-carboxylic acid, 5-fluoro- analogues and their biological activity. longdom.org These models can help prioritize the synthesis of compounds with the highest predicted potency.

Molecular Dynamics (MD) Simulations : Employing MD simulations to study the dynamic behavior of the ligand-protein complex over time. longdom.orgresearchgate.net This can provide insights into the stability of the binding interaction and the conformational changes that may occur upon ligand binding, which are crucial for understanding the mechanism of action. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction : Expanding the use of in silico models to predict the pharmacokinetic and toxicological profiles of novel 1H-Indazole-6-carboxylic acid, 5-fluoro- derivatives at an early stage of development. longdom.org This can help to identify and deprioritize compounds with unfavorable properties, saving time and resources.

Broadening the Scope of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. samipubco.comlongdom.org For 1H-Indazole-6-carboxylic acid, 5-fluoro-, a systematic and broad exploration of its SAR is a crucial future direction.

Future SAR campaigns should investigate:

The Role of the 5-Fluoro Substituent : While fluorine is known to often enhance metabolic stability and binding affinity, its precise impact on the activity of this specific scaffold against various targets needs to be systematically explored. acs.orgnih.gov Comparative studies with non-fluorinated analogues will be essential to quantify the contribution of the fluorine atom. acs.org For instance, studies on 7-fluoroindazoles have shown a significant increase in inhibitory potency against Factor Xa compared to their non-fluorinated counterparts. acs.org

Modification of the 6-Carboxylic Acid Group : This group is a key handle for derivatization. Future studies will involve converting the carboxylic acid to a wide range of amides, esters, and other bioisosteres to explore interactions with different biological targets and to modulate physicochemical properties like cell permeability. researchgate.netaun.edu.eg

Substitution at Other Positions : Systematically introducing a variety of substituents at the N1, C3, C4, and C7 positions of the indazole ring will be critical to map the chemical space and identify key structural requirements for activity against different biological targets. longdom.orgnih.gov

The table below illustrates how substitutions on the indazole ring have influenced biological activity in various studies, providing a basis for future SAR exploration of 1H-Indazole-6-carboxylic acid, 5-fluoro-.

| Compound Series | Key Substitutions | Observed Biological Activity | Reference |

| Indazole Derivatives | Nitro and ethoxy groups | Enhanced anticancer potency. | longdom.org |

| 6-Fluoroindazole Derivatives | Dihydropyridine moiety at position 5 | Potent c-Met tyrosine kinase inhibition. | nih.gov |

| 7-Fluoroindazoles | 7-fluoro group | ~60-fold greater Factor Xa inhibitory potency compared to non-fluorinated analogues. | acs.org |

| 3-Amino-5-substituted indazoles | Various substitutions | Inhibition of Anaplastic Lymphoma Kinase (ALK). | nih.gov |

Exploration of 1H-Indazole-6-carboxylic acid, 5-fluoro- in Emerging Chemical Biology Paradigms

The unique structural features of 1H-Indazole-6-carboxylic acid, 5-fluoro- make it an attractive candidate for use in cutting-edge chemical biology research. This involves moving beyond its potential as a traditional therapeutic agent and utilizing it as a tool to interrogate complex biological systems.

Future opportunities in this domain include:

Development of Chemical Probes : The indazole scaffold has been used to create chemical probes for studying enzymes like histone methyltransferases. nih.govnih.gov The 1H-Indazole-6-carboxylic acid, 5-fluoro- core could be elaborated with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create potent and selective chemical probes. These probes would enable researchers to identify novel binding partners, elucidate biological pathways, and validate new drug targets.

Targeting Protein-Protein Interactions (PPIs) : Many diseases are driven by aberrant PPIs, which have traditionally been considered "undruggable." The rigid, bicyclic structure of the indazole scaffold provides a good starting point for designing molecules that can disrupt or stabilize specific PPIs. samipubco.com

Fragment-Based Drug Discovery (FBDD) : The 1H-Indazole-6-carboxylic acid, 5-fluoro- molecule itself can be considered a fragment. In FBDD, low molecular weight fragments that bind weakly to a target are identified and then optimized into more potent leads. This compound could be screened against a wide array of biological targets as part of a fragment library.

Applications in Polypharmacology : Indazole-based compounds often exhibit activity against multiple targets. samipubco.com While often viewed as a challenge, this polypharmacology can be harnessed for therapeutic benefit in complex diseases like cancer. Future research could intentionally design 1H-Indazole-6-carboxylic acid, 5-fluoro- derivatives that modulate multiple, disease-relevant targets simultaneously. samipubco.com

Q & A

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software is widely used for structure refinement. Key parameters:

- Resolution < 0.8 Å for accurate fluorine positioning.

- Twin refinement for crystals with disorder.

- Powder XRD : Rietveld analysis to confirm phase purity in bulk samples.

- Complementary Techniques : Solid-state NMR (¹⁹F MAS NMR) to validate fluorine environments .

Example : SCXRD of [Zn(L)(H₂O)]ₙ revealed a distorted octahedral geometry around Zn(II), with Zn–O and Zn–N bond lengths of 2.09 Å and 2.15 Å, respectively .

How do photoluminescence (PL) properties of indazole-based CPs correlate with theoretical models?

Advanced Research Focus

PL emission in CPs is analyzed via:

Experimental PL Spectroscopy : Measure λmax and lifetime using a fluorometer.

TD-DFT Calculations : Simulate electronic transitions (e.g., CAM-B3LYP/6-311G** basis set) to assign emission bands to ligand-centered or metal-to-ligand charge transfer (MLCT) states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.